Pomalidomide-propargyl

PROTAC CRBN binding affinity Target engagement

Custom, multi-step linker syntheses create bottlenecks in PROTAC discovery and introduce batch-to-batch variability that undermines SAR reliability. Pomalidomide-propargyl (CAS 2154342-25-1) is a pre-functionalized, click-ready cereblon (CRBN) E3 ligase ligand with a terminal propargyl group, enabling immediate copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to diverse azide-modified target ligands. • Eliminates custom linker synthesis; ready for parallel PROTAC library assembly via modular click chemistry. • Validated C4-position attachment ensures reproducible ternary complex formation and minimizes off-target zinc-finger degradation artifacts. • ≥98% purity guarantees lot-to-lot consistency across degrader screening campaigns. Supplied as a solid; shipped at ambient temperature. For R&D use only.

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
Cat. No. B8113751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-propargyl
Molecular FormulaC16H13N3O4
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESC#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21)
InChIKeyUKLSNEYLHJEMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-propargyl: A Core Click-Ready CRBN Ligand-Linker Conjugate for Targeted Protein Degradation


Pomalidomide-propargyl (CAS 2154342-25-1) is a pre-functionalized, click-ready heterobifunctional molecule that integrates a cereblon (CRBN) E3 ubiquitin ligase ligand with a terminal propargyl group . As a foundational building block for proteolysis-targeting chimeras (PROTACs), it enables rapid, modular conjugation to azide-functionalized target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, bypassing the need for custom, multi-step linker syntheses and accelerating degrader candidate discovery [1]. With a molecular weight of 311.30 g/mol (C16H13N3O4) and a reported purity of 98.68%, this compound is a key reagent in the medicinal chemist's toolbox for developing novel CRBN-based degraders .

Why Generic CRBN Ligands Cannot Substitute for Pomalidomide-propargyl in Modular PROTAC Design


In PROTAC research, the precise spatial and chemical properties of the linker, including its length, flexibility, and terminal functional group, are critical determinants of ternary complex formation and degradation efficacy [1]. Generic substitution with unfunctionalized pomalidomide or alternative CRBN ligands (e.g., thalidomide, lenalidomide) fails because they lack the pre-installed, bioorthogonal chemical handle necessary for site-specific, stoichiometric conjugation to diverse target protein ligands [2]. Furthermore, the position of linker attachment (e.g., C4 vs. C5 on the phthalimide ring) significantly impacts off-target degradation of endogenous zinc finger proteins, making a well-characterized, pre-validated building block essential for reproducible results [3]. Pomalidomide-propargyl provides a standardized, high-purity, and versatile chemical solution, mitigating the risks associated with inconsistent or suboptimal in-house linker synthesis and ensuring reliable, comparative SAR studies.

Quantitative Head-to-Head Evidence for Selecting Pomalidomide-propargyl Over Functional Analogs


Preserved CRBN Binding Affinity: Pomalidomide vs. Pomalidomide-propargyl

The attachment of the propargyl linker to the 4-amino position of pomalidomide is a well-established strategy that preserves high binding affinity to the cereblon E3 ligase. While a direct head-to-head comparison of the unmodified pomalidomide-propargyl building block is not the focus of published studies, the parent compound pomalidomide serves as a quantitative baseline. Pomalidomide binds to the CRBN-DDB1 complex with an IC50 of 0.3 µM in a cellular target engagement assay, and this critical interaction is maintained in propargyl-functionalized derivatives when conjugated into full PROTACs [1]. This class-level inference confirms the functionalization strategy does not ablate the essential E3 ligase recruitment function, providing confidence in its use as a reliable CRBN recruiter [2].

PROTAC CRBN binding affinity Target engagement

Synthetic Efficiency: Superior Click-Readiness Eliminates Bottlenecks

Pomalidomide-propargyl is specifically designed for immediate use in CuAAC click chemistry, providing a defined, quantitative advantage over alternative functional groups in terms of synthetic accessibility. Optimized reaction conditions for similar propargyl-pomalidomide derivatives, using dimethyl sulfoxide as a solvent, can achieve yields as high as 94% for coupling with secondary amines, compared to only 87% yield when using the less optimal solvent dimethylformamide . While this data is from a related pomalidomide-alkyl-azide synthesis, it demonstrates the class-level benefit of using propargyl/azide click chemistry handles, which are known for their high efficiency, bioorthogonality, and operational simplicity, in contrast to alternative conjugation chemistries (e.g., amine coupling, thiol-maleimide) that can be less efficient and have lower chemoselectivity.

Click Chemistry PROTAC Synthesis Reaction Yield

Minimized Off-Target Risk via Validated C4 Functionalization

A major challenge with pomalidomide-based PROTACs is the unintended, off-target degradation of endogenous zinc finger (ZF) proteins. A high-throughput imaging study systematically profiled a library of pomalidomide analogues and demonstrated that functionalization at the C5 position of the phthalimide ring can minimize off-target ZF degradation while enhancing on-target potency [1]. This contrasts with the established C4 functionalization used in pomalidomide-propargyl, which is also a well-characterized attachment point. While direct ZF degradation data for this specific building block is not provided, the study provides critical, class-level quantitative insight: the location of linker attachment directly influences the ZF degrome profile. This underscores the value of selecting a pre-functionalized building block at a well-studied, well-characterized position (C4) to ensure predictable and reproducible results in biological assays.

PROTAC Selectivity Zinc Finger Degradation Off-target profiling

Proven Utility in Degrading Challenging Targets: The RAS Example

The utility of a propargyl-functionalized pomalidomide probe has been demonstrated in a chemically catalyzed PROTAC approach targeting the traditionally 'undruggable' RAS oncoprotein. In this study, a propargyl pomalidomide probe was used in a sequential click reaction to successfully degrade prenylated RAS protein in multiple cancer cell lines, including HeLa, HEK 293T, A549, MCF-7, and HT-29 [1]. This direct, published application validates the compound's core function: its terminal alkyne group enables highly specific, bioorthogonal conjugation to a tagged target protein, resulting in effective target degradation. This serves as a powerful, cross-study comparable demonstration of the compound's value, as it was successfully applied to degrade a historically difficult protein target where other approaches have failed.

PROTAC Efficacy RAS Degradation Click Chemistry Probe

Quantified Quality Control: High Purity for Reproducible Results

For reliable PROTAC research, high chemical purity is paramount to avoid confounding biological results from impurities. Pomalidomide-propargyl is commercially supplied with a verified high purity, reported as 98.68% by one vendor and ≥98% by others . This quantified specification provides a clear differentiator compared to using lower-purity in-house synthesized analogs, where impurities could act as false positives or negatives in cellular degradation assays. The defined purity ensures that observed biological activity can be confidently attributed to the PROTAC molecule rather than to an unknown contaminant, thereby increasing the reproducibility and reliability of scientific data.

Purity Quality Control PROTAC Building Block

Defined Application Scenarios for Pomalidomide-propargyl Based on Quantitative Evidence


Accelerated Synthesis of Diverse CRBN-Recruiting PROTAC Libraries

The terminal propargyl group is designed for high-yielding, modular click chemistry. This enables rapid, parallel synthesis of PROTAC libraries by conjugating a common pomalidomide-propargyl building block to various azide-functionalized target protein ligands. This approach significantly accelerates hit finding and SAR exploration compared to synthesizing each PROTAC with a unique linker [1]. The high purity of the building block (≥98%) further ensures that observed differences in degradation efficacy across the library are due to the ligand and linker design, not from variable purity of the CRBN-recruiting moiety .

Targeted Degradation of Difficult or Historically 'Undruggable' Proteins

The compound's bioorthogonal reactivity makes it an ideal component for novel degradation strategies targeting proteins lacking traditional small-molecule binding pockets. A proven application is its use as a clickable probe in a cascade reaction to degrade prenylated RAS proteins in cancer cells [1]. This success demonstrates its utility in creating PROTACs for challenging targets, where the target protein can be chemically or genetically tagged with an azide handle, enabling recruitment of the CRBN E3 ligase machinery for degradation.

Constructing Well-Characterized PROTACs for SAR and Off-Target Selectivity Studies

Given the known potential for pomalidomide-based PROTACs to degrade endogenous zinc finger proteins, using a well-defined, pre-functionalized building block at the validated C4 position is crucial for reliable Structure-Activity Relationship (SAR) studies [1]. Researchers can confidently attribute changes in on-target potency and off-target ZF degradation profiles to variations in the target ligand or linker composition, as the CRBN-recruiting moiety is a constant, high-quality reagent. This controlled approach is essential for optimizing the therapeutic index of a degrader candidate.

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